Home > Products > Screening Compounds P101822 > (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one
(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one - 252330-13-5

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one

Catalog Number: EVT-2960156
CAS Number: 252330-13-5
Molecular Formula: C10H10INO3
Molecular Weight: 319.098
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-5-Hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Compound Description: (R)-5-Hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one is a known monoamine oxidase (MAO) inhibitor. [] X-ray crystallography studies reveal that this compound exhibits coplanarity between the phenyl and oxazolidinone rings. Additionally, there is evidence of electronic delocalization between the heteroatoms within the oxazolidinone moiety. [] Crystal packing analysis suggests that cohesion is primarily driven by van der Waals interactions, further strengthened by hydrogen bonding involving the hydroxyl group. []

(R)-5-Methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Compound Description: This compound is another monoamine oxidase (MAO) inhibitor belonging to the aryloxazolidinone family. [] Similar to (R)-5-Hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one, this compound exhibits coplanarity between the phenyl and oxazolidinone rings and electronic delocalization within the oxazolidinone moiety. [] Crystal packing studies suggest that cohesion is primarily governed by van der Waals interactions. []

(R)-3-(4-[(R)-3-Hydroxybutoxy]phenyl)-(R)-5-methoxymethyl-1,3-oxazolidin-2-one

Compound Description: This compound is a reversible monoamine oxidase A (MAO-A) inhibitor. [] It demonstrates structural similarities to befloxatone, another MAO-A inhibitor. [] Similar to other related compounds, it also exhibits a planar oxazolidinone ring that is nearly coplanar with the adjacent phenyl ring. [] The molecule adopts a predominantly flat conformation, with the exception of the (R)-5-methoxymethyl chain and the terminal hydroxyl group, which extend out of the plane. [] Hydrogen bonding involving the hydroxyl group contributes to crystal cohesion. []

(R)-5-Acetoxymethyl-3-tert-butyl-oxazolidin-2-one

Compound Description: This compound is a racemic mixture ((R,S) configuration) that serves as a versatile intermediate in organic synthesis. [] It is particularly useful for preparing optically active β-blocking agents (β-blockers). []

(S)-5-Acetoxymethyl-3-tert-butyl-oxazolidin-2-one

Compound Description: This compound is the (S)-enantiomer of (R)-5-Acetoxymethyl-3-tert-butyl-oxazolidin-2-one, serving as a key intermediate in the synthesis of optically active β-blockers. [, ] Enzymatic hydrolysis of this compound provides access to (S)-2, a valuable chiral building block. []

Overview

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing antibacterial agents and other therapeutic drugs. Its structure includes a hydroxymethyl group and an iodo-substituted phenyl group, which are critical for its biological activity.

Source

The compound was first synthesized and characterized in various studies focusing on oxazolidinone derivatives. Notably, patents such as US6617339B1 and US8420676B2 detail its synthesis and potential pharmaceutical applications, highlighting its relevance in drug development .

Classification

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is classified under the category of oxazolidinones, which are known for their antibacterial properties. This classification is significant as it informs the compound's mechanism of action and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with (R)-glycidyl butyrate or similar chiral epoxides as precursors.
  2. Formation of the Oxazolidinone Ring: The epoxide is reacted with an appropriate aniline derivative, such as 4-iodoaniline, under basic conditions to facilitate ring closure.
  3. Functionalization: The hydroxymethyl group can be introduced through a nucleophilic substitution reaction involving formaldehyde or similar reagents .

Technical Details

The reactions are generally conducted under controlled temperatures and atmospheric conditions to optimize yields and minimize side reactions. Common techniques include solvent extraction, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization.

Molecular Structure Analysis

Structure

The molecular structure of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one features:

  • A five-membered oxazolidinone ring
  • A hydroxymethyl group at the 5-position
  • A 4-iodophenyl substituent at the 3-position

Data

The molecular formula is C11_{11}H12_{12}I N O2_{2}, with a molecular weight of approximately 303.12 g/mol. The compound's stereochemistry is crucial for its biological activity, with the (R) configuration being necessary for optimal interaction with biological targets .

Chemical Reactions Analysis

Reactions

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The iodo group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Reduction: The carbonyl group in the oxazolidinone can be reduced to alcohols or other derivatives.
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed methods like Suzuki coupling allows for the introduction of diverse aryl groups .

Technical Details

Common reagents for these reactions include lithium aluminum hydride for reductions and boronic acids for cross-coupling. Reaction conditions such as temperature, solvent choice, and catalyst type are critical for achieving desired yields.

Mechanism of Action

The mechanism of action of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional ribosomal complexes crucial for translation.

Process

  1. Binding: The compound binds to the 50S subunit of the bacterial ribosome.
  2. Inhibition: This binding disrupts the peptidyl transferase activity, halting protein synthesis.
  3. Outcome: The inhibition leads to bacteriostatic effects, making it effective against various Gram-positive bacteria .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO and methanol; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm structural integrity and purity .

Applications

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one has several significant applications:

  1. Antibacterial Development: It serves as a lead compound in developing new antibiotics targeting resistant bacterial strains.
  2. Pharmaceutical Research: Used in structure-activity relationship studies to optimize efficacy and reduce side effects.
  3. Biological Studies: Investigated for its role in understanding ribosomal function and antibiotic resistance mechanisms .
Introduction to Oxazolidinones as Antibacterial Agents

Historical Development of Oxazolidinone-Based Therapeutics

The oxazolidinone class represents one of the few entirely synthetic antibiotic families developed in the past five decades, originating from initial discoveries at E.I. du Pont de Nemours & Co. in the mid-1980s. Early analogs like DuP-721 and DuP-105 demonstrated proof-of-concept activity against Gram-positive pathogens but exhibited toxicity limitations [1] [10]. This foundational work established the core 2-oxazolidinone pharmacophore (Figure 1), characterized by an (S)-configuration at C5 and an N-aryl substituent essential for ribosomal binding [1] [5].

The program was revitalized by Pharmacia (later Pfizer), which optimized the scaffold for reduced toxicity and enhanced efficacy. Key innovations included:

  • Chiral Synthesis: Development of enantioselective routes to access the biologically critical (R)-5-(hydroxymethyl) configuration [5] [10].
  • Iodophenyl Intermediate: Introduction of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one as a versatile synthetic precursor. This intermediate enabled Suzuki-Miyaura cross-coupling for diverse C-ring biaryl exploration (Table 1) [1] [3].
  • Clinical Translation: Culminating in the 2000 FDA approval of linezolid, the first oxazolidinone antibiotic active against vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) [1] [6].

Table 1: Key Oxazolidinone Intermediates and Their Synthetic Roles

CompoundRole in DevelopmentStructural Significance
(R)-5-(Hydroxymethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-oneCross-coupling precursor for biaryl C-ring analogs (e.g., Linezolid, Radezolid)Iodo group enables Pd-catalyzed diversification at C4 position
(R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-oneEarly lead scaffoldLacks C4 halogen, reducing potency against resistant strains
(R)-5-(Aminomethyl)-3-aryloxazolidin-2-onesDirect precursors for C5 acetamido-methyl side chain (Linezolid-type)Optimizes ribosomal binding and pharmacokinetics

This era established the oxazolidinone scaffold as a critical tool against multidrug-resistant Gram-positive infections, with >33,000 deaths annually in the EU/EEA linked to antibiotic resistance underscoring the urgency for such innovations [1].

Structural Evolution from Linezolid to Next-Generation Analogues

Linezolid’s structure comprises four regions (Figure 2):

  • Ring A: Oxazolidinone core (binds 23S rRNA Peptidyl Transferase Center (PTC)).
  • C5 Side chain: Acetamidomethyl group (enhances target affinity).
  • Ring B: Fluorophenyl (π-stacking with rRNA nucleobases).
  • Ring C: Morpholine (modulates solubility and pharmacokinetics) [1] [6].

While effective, linezolid’s limitations (bacteriostatic activity, emerging resistance, and solubility issues) drove structural optimization:

  • Tedizolid (2nd Generation): Replaced morpholine with a tetrahydropyran-linked hydroxymethyltriazole. This modification:
  • Improved ribosomal binding affinity 4-8 fold [6].
  • Enhanced activity against cfr-positive linezolid-resistant strains [7].
  • Contezolid: Incorporated a biaryl C-ring with a methylenedioxyphenyl group. This structure reduces monoamine oxidase inhibition, improving safety [6] [10].
  • Radezolid: Utilized a biaryl isoxazole C-ring. Demonstrated 2-4 fold lower MICs than linezolid against fastidious Gram-negatives like Haemophilus influenzae due to improved membrane penetration [1] [3].

Table 2: Evolution of Oxazolidinone C-Ring Structures and Impact

CompoundC-Ring StructureKey ImprovementsMIC90 vs MRSA (µg/mL)
LinezolidMorpholineFirst-in-class activity vs VRE/MRSA1–2
TedizolidHydroxymethyltriazole4-8x enhanced ribosomal binding; activity vs cfr+ strains0.25–0.5
RadezolidBiaryl isoxazoleExtended spectrum to Gram-negatives (e.g., H. influenzae MIC 0.5 µg/mL)0.12
ContezolidMethylenedioxyphenylReduced MAO inhibition; improved safety0.5–1

Crucially, (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one served as the linchpin intermediate for synthesizing these advanced analogs via cross-coupling reactions (e.g., Suzuki, Sonogashira) [3] [6].

Rationale for C-Ring Functionalization in Oxazolidinone Optimization

C-ring modifications represent the primary strategy for enhancing oxazolidinone potency, overcoming resistance, and expanding spectrum. The 4-position of the phenyl C-ring (e.g., iodine in the key intermediate) is synthetically accessible for diversification, enabling structure-activity relationship (SAR) studies [1] [3].

Mechanistic Drivers for C-Ring Engineering:

  • Enhanced Ribosomal Binding: Cryo-EM structures reveal the C-ring occupies a hydrophobic cleft near the PTC A-site. Bulky, electron-deficient heterocycles (e.g., isoxazole in radezolid) form additional Van der Waals contacts with rRNA bases U2585 and A2503 [3] [8].
  • Overcoming Resistance: Mutations in 23S rRNA (e.g., G2576U) or cfr-mediated A2503 methylation displace linezolid but minimally affect analogs with extended C-rings like TBI-223. These groups engage alternative rRNA residues (e.g., G2548) [6] [8].
  • Gram-Negative Activity: Polar C-ring substituents (e.g., pyridines in AZD2563) mitigate efflux pump recognition and improve penetration through porin channels [3] [7].

Impact of Specific C-Ring Modifications:

  • Iodophenyl to Biaryl Transition: Suzuki coupling of (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one with boronic acids yields biaryl systems. For example, coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazinone produced analog 8c (MIC 0.06 µg/mL vs MRSA), demonstrating a 32-fold improvement over linezolid [3].
  • Hydrophobic Pockets: The iodine atom’s size and hydrophobicity in the precursor create a favorable "crevice" for accommodating alanine residues in the nascent peptide chain during PTC binding, as observed in stalled ribosome complexes [8].
  • Hybrid Systems: Incorporating nitrogen-rich heterocycles (e.g., triazoles) enables hydrogen bonding with the rRNA backbone (e.g., N7 of G2576), increasing binding energy [6] [7].

Table 3: C-Ring Modifications Derived from Iodophenyl Precursor and Biological Outcomes

C-Ring ModificationSynthetic RouteKey Interaction with RibosomeBiological Advantage
Morpholine (Linezolid)Nucleophilic substitutionLimited Van der Waals contactsBaseline activity
Benzoxazinone (8c)Suzuki couplingH-bonding with G2576; hydrophobic fit near U258532x lower MIC vs Linezolid vs MRSA
Isoxazole (Radezolid)Suzuki couplingContacts A2503 and U2585; displaces hydration sphereActivity vs fastidious Gram-negatives
Triazole (Tedizolid)Click chemistryH-bond acceptor for C2541 backbone; reduced MAO affinityImproved safety; vs cfr+ strains

The strategic functionalization of the C-ring, facilitated by the versatile iodophenyl intermediate, remains central to developing oxazolidinones with improved target engagement, resistance profiles, and spectrum [1] [3] [6].

Properties

CAS Number

252330-13-5

Product Name

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C10H10INO3

Molecular Weight

319.098

InChI

InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1

InChI Key

KECRHMULLZOXQY-SECBINFHSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)I)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.